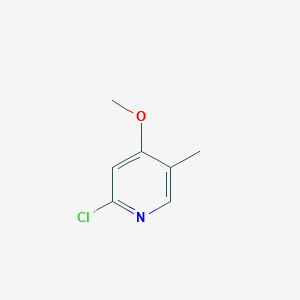

2-Chloro-4-methoxy-5-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methoxy-5-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-4-9-7(8)3-6(5)10-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYIDJBSIZZUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401294084 | |

| Record name | 2-Chloro-4-methoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122090-84-9 | |

| Record name | 2-Chloro-4-methoxy-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122090-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Chloro 4 Methoxy 5 Methylpyridine and Its Analogues

De Novo Synthesis Approaches to the Pyridine (B92270) Core

De novo synthesis, or the construction of the pyridine ring from acyclic precursors, offers a powerful method for introducing substituents at specific positions from the outset. These methods often involve condensation reactions that form the heterocyclic ring in one or more steps.

Cyclocondensation reactions are a classic and versatile method for synthesizing pyridine rings. youtube.com These reactions typically involve the condensation of carbonyl compounds with a nitrogen source, like ammonia, to form a 1,5-dicarbonyl compound or a related intermediate that then cyclizes and aromatizes. youtube.com

A general approach involves the reaction of α,β-unsaturated carbonyl compounds with enamines or other nucleophiles, followed by cyclization and oxidation. For instance, the Hantzsch pyridine synthesis, though traditionally used for dihydropyridines, can be adapted to produce fully aromatic pyridines. A more direct route to substituted pyridines involves the condensation of 1,3-dicarbonyl compounds with a vinylogous amide, which can provide a range of substituted pyridines in a one-pot reaction. nih.gov Another powerful technique is the [4+2] cycloaddition reaction, particularly the inverse-electron-demand aza-Diels–Alder reaction between enamines and triazines, which can lead to highly substituted pyridines. nih.gov

More contemporary methods include metal-catalyzed cycloadditions. For example, cobalt-mediated [2+2+2] cycloadditions of alkynes and nitriles are effective for constructing substituted pyridines. nih.gov Similarly, cascade reactions involving copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates can generate 3-azatrienes, which then undergo electrocyclization and oxidation to yield highly substituted pyridines. nih.gov

| Reaction Type | Precursors | Key Features | Reference |

| Cyclocondensation | 1,5-Dioxopentane and ammonia | Industrial scale, forms the basic pyridine ring. | youtube.com |

| One-Pot Condensation | 1,3-Dicarbonyl compound and vinylogous amide | Efficient access to substituted pyridines. | nih.gov |

| Inverse-Electron-Demand Aza-Diels–Alder | Enamine and triazine | [4+2] cycloaddition for complex pyridines. | nih.gov |

| Cobalt-Mediated Cycloaddition | Alkyne and nitrile | [2+2+2] cycloaddition for substituted pyridines. | nih.gov |

| Copper-Catalyzed Cascade Reaction | Alkenylboronic acid and α,β-unsaturated ketoxime | Forms 3-azatrienes that cyclize to pyridines. | nih.gov |

A significant challenge in de novo pyridine synthesis is controlling the position of the substituents (regiocontrol). The choice of starting materials and reaction conditions is critical to achieving the desired substitution pattern. For instance, in the synthesis of 2-chloro-5-methylpyridine (B98176) from propionaldehyde (B47417) and an acrylic ester, the initial condensation forms a 4-formylpentanoate ester, which upon amination and subsequent steps, leads to the desired 5-methyl substitution pattern. epo.orggoogle.com

Modern synthetic methods offer more precise control. The use of transient 3,4-pyridyne intermediates, for example, allows for highly controlled access to di- and tri-substituted pyridines. nih.gov The regioselectivity of nucleophilic additions to these intermediates can be governed by the strategic placement of halide or sulfamate (B1201201) directing groups. nih.gov Similarly, blocking groups can be employed to direct functionalization to a specific position. A maleate-derived blocking group, for instance, can enable selective Minisci-type decarboxylative alkylation at the C-4 position of a pyridine ring. nih.gov

Functionalization of Pre-formed Pyridine Scaffolds

An alternative to de novo synthesis is the modification of a readily available, pre-formed pyridine ring. This approach involves a series of reactions to introduce the desired chlorine, methoxy (B1213986), and methyl groups at the correct positions.

The introduction of a chlorine atom at the 2-position of a pyridine ring is a common transformation. A widely used method is the conversion of a 2-pyridone (or its tautomer, 2-hydroxypyridine) to a 2-chloropyridine (B119429) using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosgene (B1210022). youtube.comepo.orggoogle.com For example, 5-methyl-2(1H)-pyridone can be chlorinated to give 2-chloro-5-methylpyridine. epo.orggoogle.com

Direct chlorination of the pyridine ring can also be achieved, but often leads to a mixture of products. Therefore, the use of a pyridone precursor is generally preferred for regioselectivity.

The methoxy and methyl groups can be introduced onto a pyridine ring through various methods. A methoxy group can be installed via nucleophilic aromatic substitution of a leaving group, such as a halogen, with a methoxide (B1231860) source. For instance, a 2-chloropyridine derivative can be converted to a 2-methoxypyridine. google.comgoogle.com

The introduction of a methyl group can be more challenging. One approach is to start with a pyridine derivative that already contains the methyl group, such as 3-methylpyridine (B133936) (β-picoline) or 2-methylpyridine (B31789) (α-picoline). epo.orggoogle.comgoogle.com Alternatively, cross-coupling reactions, such as the Negishi coupling, can be used to introduce a methyl group. For example, 5-methyl-2,2'-bipyridine (B31928) can be synthesized from 2-bromo-5-methylpyridine (B20793) and a pyridyl-zinc reagent. orgsyn.org

The synthesis of 2-Chloro-4-methoxy-5-methylpyridine often involves a multi-step sequence starting from simpler pyridine derivatives.

A potential synthetic route could start from 2-amino-5-methylpyridine. Diazotization with sodium nitrite (B80452) in aqueous sulfuric acid can yield 2-hydroxy-5-methylpyridine. orgsyn.org This intermediate can then undergo nitration, followed by reduction of the nitro group to an amino group. Subsequent diazotization and iodination can introduce an iodine at the 4-position, as demonstrated in the synthesis of 2-chloro-4-iodo-5-methylpyridine (B598715). google.com The hydroxyl group can be converted to a chloro group using a chlorinating agent, and the iodo group can be replaced with a methoxy group via nucleophilic substitution.

Another approach could involve starting with 3-methylpyridine. Chlorination of 3-methylpyridine can lead to 2-chloro-5-methylpyridine. epo.orggoogle.com Subsequent nitration at the 4-position, followed by reduction to the amine, and then conversion to the methoxy group would be a plausible, though potentially low-yielding, route. A more elaborate route starting from 3-methylpyridine involves conversion to 3-dichloromethyl-pyridine, which can then be reacted with an alcohol and its corresponding alkali metal salt to form a 2-alkoxy-5-alkoxymethyl-pyridine. google.comgoogle.com This intermediate can then be treated with a chlorinating agent to yield 2-chloro-5-chloromethyl-pyridine, which would require further steps to obtain the target molecule. google.comgoogle.com

A key intermediate in a potential synthesis is 4-Amino-5-methylpyridin-2-ol. One documented synthesis of this compound starts with 2-chloro-5-methylpyridin-4-amine, which is reacted with potassium hydroxide (B78521) in methanol (B129727) under pressure. chemicalbook.com Another method involves dissolving 2-chloro-4-amino-5-methylpyridine in ethylene (B1197577) glycol. chemicalbook.com From 4-Amino-5-methylpyridin-2-ol, the hydroxyl group could be chlorinated, and the amino group could be converted to a methoxy group through a series of steps, potentially involving diazotization followed by reaction with methanol.

| Starting Material | Key Intermediates | Target Functionalization | Reference |

| 2-Amino-5-methylpyridine | 2-Hydroxy-5-methylpyridine | Introduction of chloro and methoxy groups. | orgsyn.org |

| 3-Methylpyridine | 2-Chloro-5-methylpyridine | Introduction of methoxy group at C4. | epo.orggoogle.com |

| 2-Chloro-5-methylpyridin-4-amine | 4-Amino-5-methylpyridin-2-ol | Conversion of hydroxyl to chloro and amino to methoxy. | chemicalbook.com |

Advanced Catalytic Methodologies in this compound Synthesis

The drive for more efficient and selective chemical transformations has led to the development of sophisticated catalytic systems. These methodologies offer significant advantages over classical synthetic routes by enabling direct functionalization of the pyridine ring, often with high regioselectivity and under milder conditions.

Transition Metal-Catalyzed Functionalization Reactions

Transition metal catalysis has revolutionized the way chemists approach the synthesis of complex molecules, and pyridine derivatives are no exception. mdpi.com Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com While specific examples for the direct catalytic synthesis of this compound are not extensively documented in publicly available literature, the principles are widely applied to analogous structures.

For instance, the synthesis of 2-chloro-5-methylpyridine, a closely related analogue, has been achieved through various methods, including direct chlorination of 3-methylpyridine using a palladium chloride catalyst in an airlift loop reactor, achieving an average molar yield of 60%. researchgate.net This highlights the potential for catalytic methods to improve upon traditional stoichiometric reactions.

The functionalization of pre-existing pyridine rings is a common strategy. For example, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents onto the pyridine core. mdpi.com A general representation of such a transformation is the Suzuki-Miyaura coupling, which could theoretically be employed to introduce the methyl group at the 5-position of a suitably functionalized 2-chloro-4-methoxypyridine (B97518) precursor.

Table 1: Examples of Transition Metal-Catalyzed Reactions in the Synthesis of Pyridine Analogues

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Palladium Chloride | 3-Methylpyridine, Chlorine | 2-Chloro-5-methylpyridine | 60 | researchgate.net |

| Pd(PPh₃)₄ | Indole derivative, Vinyl bromide | Indolylether | 83 | mdpi.com |

| PdCl₂(dppf) | Bromoindole derivative, 4-Iodoanisole | Arylated indole | 63 | mdpi.com |

C-H Activation Strategies for Selective Functionalization

A particularly exciting frontier in catalysis is the direct functionalization of carbon-hydrogen (C-H) bonds. mdpi.com This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient synthetic routes. For pyridine derivatives, C-H activation can allow for the selective introduction of functional groups at specific positions on the ring. mdpi.com

While direct C-H activation to install the chloro, methoxy, and methyl groups on a pyridine ring in a single step to form this compound is a complex challenge, the stepwise application of C-H activation principles is a viable strategy. For instance, a C-H activation approach could be envisioned for the methylation of a 2-chloro-4-methoxypyridine intermediate. Research in this area is rapidly advancing, with various transition metals, including palladium, rhodium, and iridium, being employed to catalyze such transformations. mdpi.com

Sustainable and Scalable Synthetic Pathways

The principles of green chemistry and the need for scalable processes are increasingly influencing the design of synthetic routes, particularly in an industrial context. The goal is to develop methods that are not only efficient but also environmentally benign and economically viable.

Principles of Green Chemistry in Industrial Scale-Up Research

Green chemistry focuses on minimizing the environmental impact of chemical processes. mdpi.com This includes the use of safer solvents, renewable starting materials, and catalytic rather than stoichiometric reagents, and designing processes that are energy-efficient. mdpi.com In the context of pyridine synthesis, green approaches include microwave-assisted synthesis, the use of greener solvents like water or ethanol, and the development of recyclable catalysts. mdpi.com

For example, a patent for the synthesis of 4-chloro-3-methoxy-2-methyl-4-pyridine-N-oxide, a related compound, describes a process using a phosphotungstic acid solution as a catalyst for the oxidation of 4-chloro-3-methoxy-2-methylpyridine (B28138) with hydrogen peroxide. patsnap.com After the reaction, the excess hydrogen peroxide is decomposed, and the product is extracted with dichloromethane (B109758). While dichloromethane is not considered a green solvent, the use of a catalyst and the decomposition of the hazardous peroxide are steps toward a more sustainable process.

Table 2: Application of Green Chemistry Principles in Pyridine Analogue Synthesis

| Green Principle | Application Example | Reactants | Product | Reference |

| Catalysis | Use of phosphotungstic acid catalyst | 4-chloro-3-methoxy-2-methylpyridine, Hydrogen peroxide | 4-chloro-3-methoxy-2-methylpyridine-N-oxide | patsnap.com |

| Atom Economy | C-H Activation (conceptual) | Pyridine, Functionalizing agent | Functionalized Pyridine | mdpi.com |

| Safer Solvents | Microwave-assisted synthesis in ethanol | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium (B1175870) acetate | 3-Pyridine derivatives |

Process Optimization for Enhanced Yield and Selectivity

The industrial production of fine chemicals like this compound necessitates rigorous process optimization to maximize yield and selectivity, thereby reducing waste and cost. This involves a systematic study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time.

A patent for the preparation of 2-chloro-5-methylpyridine from 3-methylpyridine 1-oxide highlights the importance of reaction conditions. The process involves the use of phosphorus oxychloride in the presence of a basic organic nitrogen compound and a diluent at a controlled temperature range of -50°C to +50°C to achieve a higher yield of the desired isomer. alkalimetals.com Another patent describes a process for preparing 2-chloro-5-methylpyridine by reacting a 2-oxo-5-methyl-5,6-dihalopiperidine with a stoichiometric excess of a chlorinating agent like phosphorus oxychloride in a high-boiling solvent at elevated temperatures (80-130°C). google.com This one-step process is presented as an improvement over a two-step dehydrohalogenation and subsequent chlorination. google.com

The synthesis of 4-amino-5-methyl-2(1H)-pyridone, an intermediate for a pharmaceutical, involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol within a pressure reactor. google.com The use of a pressure reactor indicates that the optimization of pressure and temperature is crucial for driving the reaction to completion and achieving a high yield (84% total yield over two steps). google.com

These examples underscore the critical role of process optimization in developing commercially viable and efficient syntheses for pyridine derivatives. The careful control of reaction parameters is key to achieving high yields and selectivities, which are paramount for both economic and environmental sustainability.

Chemical Reactivity and Transformational Chemistry of 2 Chloro 4 Methoxy 5 Methylpyridine

Reactivity of the Halogen Substituent (2-Chloro)

The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to a range of substitution and coupling reactions, primarily driven by the electron-deficient nature of the pyridine ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halopyridines. The electron-withdrawing nitrogen atom in the pyridine ring activates the positions ortho and para to it for nucleophilic attack. nih.govacs.org Consequently, the chlorine atom at the C-2 position of 2-Chloro-4-methoxy-5-methylpyridine is readily displaced by various nucleophiles.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, reaction with amines can lead to the formation of 2-aminopyridine (B139424) derivatives, while treatment with alkoxides, such as sodium methoxide (B1231860), can introduce a second methoxy (B1213986) group. sigmaaldrich.com The reaction proceeds through a Meisenheimer-like intermediate, a negatively charged species that is stabilized by the electron-withdrawing nature of the pyridine ring. mit.edu The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of any additional activating or deactivating groups on the pyridine ring. While direct examples with this compound are not extensively documented in readily available literature, the general principles of SNAr on 2-chloropyridines are well-established and applicable.

| Nucleophile | Product Type | General Conditions |

| Amines (R-NH2) | 2-Amino-4-methoxy-5-methylpyridine derivatives | Heating in a suitable solvent, often with a base. |

| Alkoxides (R-O⁻) | 2-Alkoxy-4-methoxy-5-methylpyridine derivatives | Reaction with the corresponding alcohol in the presence of a strong base, or with a pre-formed alkali metal alkoxide. |

| Thiolates (R-S⁻) | 2-Thioether-4-methoxy-5-methylpyridine derivatives | Reaction with a thiol in the presence of a base. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 2-chloro substituent of this compound serves as an effective leaving group in these transformations.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with a halide, is widely used to form biaryl structures. libretexts.org 2-Chloropyridines, including derivatives like this compound, can be successfully coupled with various aryl and heteroaryl boronic acids or their esters. nih.govresearchgate.netfishersci.co.uk These reactions are typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a suitable phosphine (B1218219) ligand and a base. beilstein-journals.org The choice of ligand is crucial for achieving high yields, with bulky, electron-rich phosphines often being the most effective. researchgate.net

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling an amine with a halide. mit.edu This reaction provides a direct route to N-aryl and N-heteroaryl amines. 2-Chloropyridines are viable substrates for this transformation, reacting with a wide range of primary and secondary amines. Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination relies on the appropriate selection of a palladium catalyst, a phosphine ligand, and a base.

| Coupling Reaction | Coupling Partner | Product Type | Typical Catalyst System |

| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid or ester | 2-Aryl/Heteroaryl-4-methoxy-5-methylpyridine | Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) and a base (e.g., K₃PO₄, Cs₂CO₃) |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | N-substituted-4-methoxy-5-methylpyridin-2-amine | Pd catalyst with a phosphine ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOtBu) |

Other Metal-Mediated Transformations

Beyond palladium catalysis, other metal-mediated reactions can be employed to transform the 2-chloro substituent. The Sonogashira coupling , for example, utilizes a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction would allow for the introduction of an alkynyl group at the 2-position of the pyridine ring.

The Heck reaction , another palladium-catalyzed process, involves the coupling of an aryl or vinyl halide with an alkene. This would enable the formation of a new carbon-carbon double bond at the 2-position.

Reactivity of the Methoxy Group (4-Methoxy)

The methoxy group at the 4-position of the pyridine ring is generally less reactive than the 2-chloro substituent. However, it can undergo specific transformations under certain conditions.

Ether Cleavage and Hydrolysis Reactions

The methoxy group can be cleaved to reveal a hydroxyl group, a process known as demethylation. This transformation is typically achieved under harsh conditions using strong acids or Lewis acids. Reagents like boron tribromide (BBr₃) and hydrobromic acid (HBr) are commonly employed for the cleavage of aryl methyl ethers. chem-station.comorgsyn.orgcommonorganicchemistry.comresearchgate.netnih.gov The reaction with BBr₃ involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.comnih.gov This would convert this compound into 2-chloro-5-methylpyridin-4-ol, which exists in equilibrium with its tautomer, 2-chloro-5-methyl-4-pyridone. tandfonline.comresearchgate.net

| Reagent | Product | General Conditions |

| Boron tribromide (BBr₃) | 2-Chloro-5-methylpyridin-4-ol / 2-Chloro-5-methyl-4-pyridone | Reaction in an inert solvent like dichloromethane (B109758), often at low temperatures initially. commonorganicchemistry.comnih.gov |

| Hydrobromic acid (HBr) | 2-Chloro-5-methylpyridin-4-ol / 2-Chloro-5-methyl-4-pyridone | Heating with concentrated HBr. chem-station.com |

| Lithium Chloride (LiCl) in DMF | 2-Chloro-5-methylpyridin-4-ol / 2-Chloro-5-methyl-4-pyridone | Heating in dimethylformamide. vanderbilt.edu |

Transformations to Other Oxygen-Containing Functionalities

The methoxy group can also be a precursor to other oxygen-containing functionalities. For instance, in some heterocyclic systems, a methoxy group can be converted to a carbonyl group (a pyridone) under specific conditions. The reaction of 4-methoxypyridines with alkyl iodides can lead to the formation of N-alkyl-4-pyridones, especially in the presence of a solvent and electron-withdrawing groups on the pyridine ring. tandfonline.comresearchgate.net This transformation likely proceeds through the formation of a pyridinium (B92312) salt followed by nucleophilic attack of the iodide ion.

Reactivity of the Methyl Group (5-Methyl)

The methyl group at the 5-position of the this compound ring is a key site for functionalization, enabling the synthesis of a variety of derivatives. Its reactivity is influenced by the electronic nature of the pyridine ring and the substituents present.

The methyl group can undergo functionalization through several pathways, most notably halogenation and oxidation, to introduce new reactive handles on the molecule.

Halogenation:

Side-chain chlorination of pyridine derivatives is a common strategy. For instance, the chlorination of 2-chloro-5-methylpyridine (B98176) to yield 2-chloro-5-(trichloromethyl)pyridine (B1585791) can be achieved using chlorine gas in the presence of a free radical initiator. google.com This process highlights the susceptibility of the methyl group to radical reactions. Another approach involves the reaction with chlorinating agents like phosphorus oxychloride or phosgene (B1210022) at elevated temperatures. google.comepo.org

A related transformation is the synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride from 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine. This is accomplished using reagents such as thionyl chloride in methylene (B1212753) chloride or triphosgene (B27547) in toluene. google.comprepchem.com These chloromethylated pyridines are valuable intermediates in organic synthesis, reacting with various nucleophiles like thiols, amines, and phenols to generate a diverse range of derivatives. google.com

Oxidation:

While direct oxidation of the methyl group on this compound is not extensively detailed in the provided results, analogous reactions on similar structures suggest its feasibility. For example, the oxidation of a methoxy group on a pyrimidine (B1678525) ring to a carboxylic acid using potassium permanganate (B83412) has been reported. This indicates that the methyl group on the pyridine ring could potentially be oxidized to a carboxylic acid or an aldehyde under suitable conditions.

The following table summarizes key side-chain functionalization reactions of related methylpyridines:

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-Chloro-5-methylpyridine | Chlorine gas, free radical initiator | 2-Chloro-5-(trichloromethyl)pyridine | Radical Halogenation google.com |

| 2-Oxo-5-methyl-5,6-dihalopiperidine | Phosphorus oxychloride or phosgene | 2-Chloro-5-methylpyridine | Halogenation google.comepo.org |

| 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Thionyl chloride | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | Chlorination prepchem.com |

| 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | Triphosgene | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | Chlorination google.com |

Pericyclic reactions represent a class of concerted reactions that proceed through a cyclic transition state. msu.edu While specific examples involving the methyl group of this compound are not directly available, the general principles of pericyclic reactions can be applied to understand potential transformations.

One relevant type of pericyclic reaction is the ene reaction, which involves the transfer of an allylic hydrogen to an enophile. msu.edu It is conceivable that under appropriate thermal or photochemical conditions, the methyl group could participate in intramolecular ene reactions if a suitable enophile is present elsewhere in the molecule or introduced via a substituent.

Sigmatropic rearrangements, another class of pericyclic reactions, involve the migration of a sigma-bond across a pi-system. msu.edu For instance, google.comresearchgate.net-hydrogen shifts are known to occur in heated cyclooctatriene systems, where a hydrogen atom moves from a methyl group to a different position within the ring system. msu.edu Such rearrangements could potentially occur in derivatives of this compound, leading to isomeric structures.

It is important to note that the high aromaticity of the pyridine ring would likely necessitate harsh conditions to induce pericyclic reactions that disrupt this stability.

Electrophilic and Radical Reactions on the Pyridine Ring

The pyridine ring in this compound is subject to electrophilic and radical attack, with the regioselectivity of these reactions being governed by the directing effects of the existing substituents.

The substituents on the pyridine ring—chloro, methoxy, and methyl—exert significant influence on the position of incoming electrophiles. lumenlearning.com These effects can be categorized as activating or deactivating, and ortho-, para-, or meta-directing. unizin.orglibretexts.org

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho-, para-director. lumenlearning.comunizin.org Its lone pair of electrons can be donated into the pyridine ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during electrophilic attack at these sites. libretexts.org

Methyl Group (-CH₃): The methyl group is a weakly activating group and an ortho-, para-director. lumenlearning.comunizin.org It donates electron density through an inductive effect and hyperconjugation, stabilizing the transition state for ortho and para attack. youtube.com

Chloro Group (-Cl): The chloro group is a deactivating group but is considered an ortho-, para-director. unizin.orgopenstax.org While its inductive effect withdraws electron density from the ring, making it less reactive than benzene, its lone pairs can participate in resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.orgopenstax.org

In this compound, the powerful activating and ortho-, para-directing effect of the methoxy group at position 4, along with the ortho-, para-directing methyl group at position 5, will strongly influence the regioselectivity of electrophilic substitution. The deactivating but ortho-, para-directing chloro group at position 2 will have a lesser, but still contributing, effect.

The following table summarizes the directing effects of the substituents on the pyridine ring:

| Substituent | Position | Electronic Effect | Directing Effect |

| -Cl | 2 | Inductively withdrawing, weakly resonance donating | Deactivating, Ortho-, Para-directing unizin.orgopenstax.org |

| -OCH₃ | 4 | Inductively withdrawing, strongly resonance donating | Activating, Ortho-, Para-directing lumenlearning.comunizin.org |

| -CH₃ | 5 | Inductively donating | Weakly activating, Ortho-, Para-directing lumenlearning.comunizin.org |

The combined directing effects of the substituents on this compound determine the preferred sites for electrophilic attack. The strong activating effect of the methoxy group at C4 and the methyl group at C5 will predominantly direct incoming electrophiles to the available ortho and para positions.

Considering the positions relative to the substituents:

The C3 position is ortho to both the C2-chloro and C4-methoxy groups.

The C6 position is ortho to the C5-methyl group and para to the C2-chloro group.

The strong electron-donating resonance of the methoxy group will significantly increase the nucleophilicity of the C3 and C5 positions. However, the C5 position is already substituted with a methyl group. Therefore, the C3 position is a highly likely site for electrophilic substitution. The C6 position is also activated by the methyl group and the chloro group (via resonance), making it another potential site.

Computational methods like the RegioSQM method can predict the regioselectivity of electrophilic aromatic substitution by identifying the most nucleophilic centers in a molecule. rsc.org For a definitive determination of the major product in a specific electrophilic substitution reaction, experimental data would be necessary.

An example of electrophilic substitution on a related compound is the nitration of 2-chloro-5-methylpyridine, which first involves oxidation to the N-oxide, followed by nitration at the 4-position. google.com This illustrates that the electronic properties of the pyridine ring and its substituents can be manipulated to achieve desired regioselectivity.

Chemo- and Regioselective Functionalization Strategies for this compound

The presence of multiple functional groups and reactive sites in this compound allows for various chemo- and regioselective transformations.

One key strategy involves leveraging the different reactivities of the substituents. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions for pyridines unless activated by strong electron-withdrawing groups. The methyl group can undergo radical halogenation, as previously discussed. google.com

Electrophilic substitution on the pyridine ring offers another avenue for functionalization. As detailed in section 3.4.2, the directing effects of the existing substituents will guide incoming electrophiles primarily to the C3 or C6 positions. By carefully choosing the electrophile and reaction conditions, it may be possible to selectively functionalize one of these positions.

Furthermore, the synthesis of derivatives often involves multi-step sequences where the pyridine core is constructed with the desired substitution pattern. For example, the synthesis of a complex thiazole (B1198619) derivative utilizes 4-(2-chloro-4-methoxy-5-methylphenyl)-... as a key building block, indicating that the substituted phenyl ring is prepared and then coupled to form the final product. wipo.intnih.govnih.gov

The preparation of 2-chloro-4-iodo-5-methylpyridine (B598715) from 2-chloro-5-methylpyridine through a sequence of oxidation, nitration, reduction, and then diazotization followed by iodination, showcases a sophisticated strategy for introducing a new substituent at a specific position by transforming an existing one. google.com

Derivatization and Utilization As a Synthetic Building Block

Design and Synthesis of Novel Pyridine (B92270) Derivatives from 2-Chloro-4-methoxy-5-methylpyridine

The chemical scaffold of this compound offers multiple reaction sites for the synthesis of novel pyridine derivatives. The chlorine atom at the 2-position is a key functional group that can be readily displaced by various nucleophiles. This allows for the introduction of a wide range of substituents, leading to new compounds with potentially interesting biological or material properties.

For instance, the chlorine can be substituted by nitrogen, oxygen, or sulfur-containing nucleophiles to create new families of pyridine derivatives. The methoxy (B1213986) group at the 4-position and the methyl group at the 5-position also influence the reactivity of the ring and can be modified in subsequent synthetic steps. The design of these derivatives is often guided by the desired properties of the target molecule, whether for pharmaceutical, agrochemical, or materials science applications.

Structure-Reactivity Relationship (SRR) Studies of this compound Analogues

The reactivity of this compound and its analogues is intrinsically linked to the electronic and steric effects of its substituents. The chlorine atom at the 2-position, being an electron-withdrawing group, activates the ring towards nucleophilic aromatic substitution. The methoxy group at the 4-position, an electron-donating group, can influence the regioselectivity of reactions. The methyl group at the 5-position provides steric bulk and can also electronically influence the reactivity of the adjacent positions.

Studies on analogues of this compound, where the substituents are varied, have provided valuable insights into these structure-reactivity relationships. For example, replacing the methoxy group with other alkoxy groups or the methyl group with other alkyl groups can fine-tune the reactivity of the molecule. A notable example of a complex molecule where a related chloro-methoxy-methyl-substituted phenyl ring is a key component is SSR125543A, a potent and selective corticotrophin-releasing factor(1) receptor antagonist. nih.gov In this complex structure, the substituted phenyl group plays a crucial role in the molecule's biological activity. nih.gov

Solid-Phase Synthesis and Combinatorial Chemistry Applications for Pyridine Libraries

The amenability of this compound to various chemical transformations makes it a suitable candidate for solid-phase synthesis and the generation of combinatorial libraries of pyridine derivatives. In solid-phase synthesis, the pyridine core can be attached to a solid support, allowing for the sequential addition of different building blocks in a controlled and efficient manner. This methodology is particularly powerful for the rapid synthesis of a large number of related compounds, or a library, which can then be screened for desired biological activities.

While direct examples utilizing this compound in solid-phase synthesis are not extensively documented in the provided search results, the principles are well-established for similar halogenated pyridines. For example, 2-chloro-5-bromopyridine has been successfully immobilized on a polystyrene support to create a scaffold for the synthesis of pyridine-based libraries. acs.orgresearchgate.net This approach allows for efficient and selective reactions to generate a diverse range of synthons and chromophores. acs.orgresearchgate.net This demonstrates the potential of applying similar strategies to this compound for the creation of novel pyridine libraries.

Role as a Precursor in the Synthesis of Complex Organic Architectures

The inherent reactivity and substitution pattern of this compound make it a valuable precursor for the construction of more complex organic molecules, including polycyclic heterocyclic systems and as an intermediate in multi-component reactions.

Incorporation into Polycyclic Heterocyclic Systems

The pyridine ring of this compound can serve as a foundation for the annulation of additional rings, leading to the formation of polycyclic heterocyclic systems. These larger, more complex structures are of significant interest in medicinal chemistry and materials science due to their often unique biological activities and physical properties. The reactive sites on the initial pyridine ring can be used to form new carbon-carbon or carbon-heteroatom bonds, thereby constructing fused or bridged ring systems.

Intermediacy in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. nih.gov These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. nih.gov this compound can serve as a key component in such reactions. Its reactive chloro group can participate in various coupling reactions, while the pyridine nitrogen and other substituents can influence the course of the MCR, leading to the formation of intricate and diverse molecular architectures. The use of substituted pyridines as building blocks in MCRs is a powerful tool for the discovery of new bioactive compounds.

Advanced Spectroscopic and Structural Elucidation of this compound

Following a comprehensive search for scientific literature and spectral data, it has been determined that detailed experimental or high-quality predicted spectroscopic information for the compound "this compound" is not publicly available at this time.

The requested in-depth analysis, including high-resolution 1D and 2D NMR, quantitative NMR and relaxation studies, vibrational spectroscopy (FT-IR and Raman), and mass spectrometry, requires access to specific experimental data or validated computational models for this exact molecule. Despite extensive searches for such information, no specific spectra, detailed peak assignments, or fragmentation patterns for this compound could be located in the public domain.

Therefore, it is not possible to generate the requested article with the required scientifically accurate and detailed content for the specified sections and subsections. The creation of such an article would be contingent on the future availability of experimental spectroscopic data for this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Methoxy 5 Methylpyridine

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.

For 2-Chloro-4-methoxy-5-methylpyridine, with a nominal mass of 157, HRMS would be employed to distinguish its molecular formula, C7H8ClNO, from other potential isobaric formulas. The exact mass of the [M]+• ion would be measured and compared against the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, chlorine, nitrogen, and oxygen.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C₇H₈³⁵ClNO | [M]+• | 157.02943 |

| C₇H₈³⁷ClNO | [M+2]+• | 159.02648 |

Note: This table represents theoretical values. No experimental HRMS data for this compound has been reported in the reviewed literature.

Fragmentation Pathways and Isotopic Pattern Analysis

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides critical insights into the structural connectivity of a molecule through the analysis of its fragmentation patterns. The presence of a chlorine atom in this compound makes isotopic pattern analysis a key feature. The natural abundance of the ³⁵Cl and ³⁷Cl isotopes (in an approximate 3:1 ratio) results in a characteristic [M]+•/[M+2]+• isotopic signature in the mass spectrum, which serves as a diagnostic tool for the presence of a single chlorine atom.

Upon collisional activation, the molecular ion of this compound would be expected to undergo fragmentation through various pathways, including the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group, loss of a chlorine radical (•Cl), or cleavage of the pyridine (B92270) ring. The identification of these fragment ions helps to piece together the molecule's structure.

Table 2: Predicted Fragmentation Data for this compound

| Fragment Ion | Proposed Neutral Loss | Theoretical m/z |

| [C₆H₅ClNO]+• | •CH₃ | 142.0059 |

| [C₇H₈NO]+ | •Cl | 122.0599 |

| [C₆H₅O]+ | CO, HCl | 93.0335 |

Note: The fragmentation pathways presented are predictive and based on general principles of mass spectrometry. Detailed experimental studies on the fragmentation of this compound are not available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction: Crystal Packing and Conformation

To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other scientific literature. Such a study would require growing a suitable single crystal of the compound. The resulting data would reveal the precise conformation of the molecule, including the planarity of the pyridine ring and the orientation of the methoxy and methyl substituents. Furthermore, it would elucidate the crystal packing arrangement, identifying any intermolecular interactions such as hydrogen bonds, halogen bonds, or π-π stacking that govern the solid-state architecture.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and to assess the purity of a crystalline sample. A PXRD pattern is a fingerprint of a specific crystalline solid. While no experimental PXRD pattern for this compound is currently available, this technique would be essential for quality control of any synthesized batch, ensuring phase purity and consistency. The experimental pattern could also be compared to a pattern simulated from single-crystal X-ray diffraction data, if it were available, to confirm the bulk material's identity.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption or emission of light, providing information about the chromophores present.

Computational and Theoretical Investigations of 2 Chloro 4 Methoxy 5 Methylpyridine

Non-Linear Optical (NLO) Properties from First Principles Calculations

Structure-Property Relationships for NLO Response

The nonlinear optical (NLO) response of a molecule is intrinsically linked to its electronic structure, which can be strategically manipulated through the introduction of various substituent groups. In the case of 2-Chloro-4-methoxy-5-methylpyridine, the interplay between the electron-donating and electron-withdrawing groups on the pyridine (B92270) ring is expected to be a critical determinant of its NLO properties. Computational studies on similar pyridine derivatives have established a clear correlation between molecular structure and NLO response, providing a framework for understanding the potential of this specific compound.

The key to a significant NLO response in organic molecules often lies in the presence of a π-conjugated system coupled with electron-donating (donor) and electron-accepting (acceptor) groups. This "push-pull" mechanism facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in dipole moment and consequently, a high molecular first hyperpolarizability (β), which is a measure of the second-order NLO response.

In this compound, the methoxy (B1213986) (-OCH₃) group and the methyl (-CH₃) group are considered electron-donating groups. The methoxy group, in particular, can donate electron density to the pyridine ring through resonance (a +M effect). The methyl group also contributes electron density via an inductive effect (+I). Conversely, the chloro (-Cl) group is an electron-withdrawing group due to its high electronegativity (an -I effect), and it can also participate in resonance. The nitrogen atom within the pyridine ring itself acts as an electron-withdrawing center.

The specific arrangement of these substituents on the pyridine ring in this compound creates a unique electronic environment. The chloro group at the 2-position and the methoxy group at the 4-position establish a donor-acceptor framework across the pyridine ring. The methyl group at the 5-position further modulates the electronic properties of the system.

Theoretical investigations using Density Functional Theory (DFT) on various substituted pyridines have shown that the magnitude of the first hyperpolarizability is highly sensitive to the nature and position of the substituents. wseas.usias.ac.in For instance, studies on other pyridine derivatives have demonstrated that the strategic placement of strong donor and acceptor groups can significantly enhance the NLO response. ias.ac.inacs.org

To illustrate the potential structure-property relationships for the NLO response of this compound, a hypothetical comparison can be drawn based on general principles observed in computational studies of similar molecules. The following table presents a conceptual illustration of how the NLO properties might vary with substituent changes, based on established trends where donor-acceptor strengths are key.

Table 1: Hypothetical NLO Properties of Substituted Pyridines Based on Theoretical Trends

| Compound | Substituent at C2 | Substituent at C4 | Substituent at C5 | First Hyperpolarizability (β) (arbitrary units) |

| Pyridine | H | H | H | 1.0 |

| 2-Chloropyridine (B119429) | Cl | H | H | 2.5 |

| 4-Methoxypyridine | H | OCH₃ | H | 3.0 |

| 2-Chloro-4-methoxypyridine (B97518) | Cl | OCH₃ | H | 7.5 |

| This compound | Cl | OCH₃ | CH₃ | 8.0 |

| 2-Nitro-4-methoxypyridine | NO₂ | OCH₃ | H | 15.0 |

Note: The values in this table are for illustrative purposes to demonstrate the expected trends in NLO response based on the electronic nature of the substituents and are not based on experimental data for these specific compounds.

Computational models, often employing methods like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in predicting these properties. nih.govijcce.ac.ir These calculations can determine the optimized molecular geometry, dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

Table 2: Illustrative Calculated Electronic Properties of this compound (Hypothetical)

| Property | Calculated Value (Hypothetical) | Unit |

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 120 | a.u. |

| First Hyperpolarizability (β) | 250 | a.u. |

These hypothetical values are based on trends seen in similar pyridine systems and suggest that this compound likely possesses a notable NLO response due to its specific substitution pattern that facilitates intramolecular charge transfer. Further detailed computational and experimental studies would be necessary to precisely quantify the NLO properties of this compound.

Q & A

Basic: What are the common synthetic routes for 2-Chloro-4-methoxy-5-methylpyridine, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves halogenation and substitution reactions. For example, chlorination of precursor pyridine derivatives using phosphoryl chloride (POCl₃) under reflux conditions is a standard method . Optimization includes controlling stoichiometry (e.g., 1.2–1.5 equivalents of POCl₃) and reaction time (6–12 hours) to maximize yield while minimizing side products like over-chlorination. Methoxy and methyl groups are often introduced via nucleophilic substitution or Friedel-Crafts alkylation, requiring anhydrous conditions and catalysts like AlCl₃ .

Advanced: How can regioselectivity challenges in introducing substituents to the pyridine ring be addressed?

Answer:

Regioselectivity is influenced by electronic and steric factors. Computational tools (e.g., DFT) predict electron-deficient positions for nucleophilic attack, while bulky directing groups (e.g., trimethylsilyl) can block undesired sites . For example, lithiation at low temperatures (-78°C) with LDA (Lithium Diisopropylamide) directs substitution to the 3-position, whereas electrophilic aromatic substitution favors the 4-methoxy group’s para-directing effects .

Basic: What spectroscopic techniques are most effective for structural characterization?

Answer:

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, methyl at δ 2.3–2.5 ppm). Aromatic protons show splitting patterns indicative of substitution .

- HRMS : Confirms molecular weight (e.g., C₇H₈ClNO⁺ expected m/z = 157.0295) .

- IR : C-Cl stretches appear at 550–650 cm⁻¹, and C-O (methoxy) at 1250–1050 cm⁻¹ .

Advanced: How does the compound’s reactivity differ in substitution vs. elimination reactions?

Answer:

The chloro group undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines) under catalytic Cu(I) at 80–100°C . Elimination is favored in polar aprotic solvents (e.g., DMF) with bases like KOtBu, forming dehydrohalogenation byproducts. Steric hindrance from the 5-methyl group slows substitution at the 2-position, requiring higher temperatures .

Basic: What biological activities are associated with structurally similar pyridine derivatives?

Answer:

Pyridine analogs exhibit enzyme inhibition (e.g., CYP1B1 with IC₅₀ values <0.1 µM), anticancer activity via intercalation, and antimicrobial effects. The 4-methoxy group enhances metabolic stability, while the chloro group increases electrophilicity for target binding .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs?

Answer:

- Substituent Position : The 2-chloro group is critical for CYP1B1 inhibition (e.g., 2-(pyridin-3-yl) derivatives show IC₅₀ = 0.011 µM) .

- Methoxy Group : At the 4-position, it improves solubility and reduces hepatic clearance .

- Methyl Group : A 5-methyl substituent enhances lipophilicity, improving blood-brain barrier penetration in neurological targets .

Basic: What analytical methods are used to assess purity and stability?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (<0.1% area) .

- GC-MS : Detects volatile degradation products (e.g., demethylation byproducts) .

- Karl Fischer Titration : Measures water content (<0.5% w/w) to prevent hydrolysis .

Advanced: How can conflicting bioactivity data from different studies be resolved?

Answer:

Contradictions often arise from assay variability (e.g., EROD vs. fluorometric CYP1B1 assays). Cross-validate using orthogonal methods (e.g., Western blot for enzyme expression) and standardize cell lines (e.g., MCF-7 for estrogen-dependent activity) . Meta-analyses of IC₅₀ values across studies identify outliers due to solvent effects (e.g., DMSO >1% inhibits enzymes) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and ANSI Z87.1 goggles .

- Ventilation : Use fume hoods for weighing and reactions .

- Waste Disposal : Halogenated waste containers for chlorinated byproducts .

Advanced: How do computational models (e.g., DFT) predict interaction with biological targets?

Answer:

DFT calculates charge distribution, identifying the chloro group as an electrophilic hotspot for covalent binding. Docking studies (e.g., AutoDock Vina) simulate binding to CYP1B1’s heme pocket, with binding energies <-8 kcal/mol indicating strong inhibition .

Advanced: What crystallographic data exist for related pyridine derivatives?

Answer:

Single-crystal X-ray diffraction (e.g., CCDC entries) reveals planar pyridine rings with bond angles of 120°±2°. The 4-methoxy group adopts a pseudo-axial conformation to minimize steric clash with the 5-methyl group .

Basic: What environmental precautions are needed for disposal?

Answer:

Halogenated waste must be incinerated at >1,000°C to prevent dioxin formation. Aqueous solutions require neutralization (pH 6–8) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.